5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

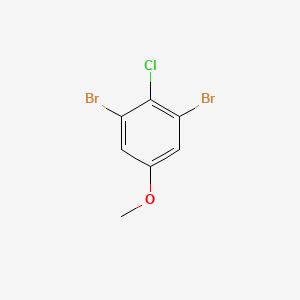

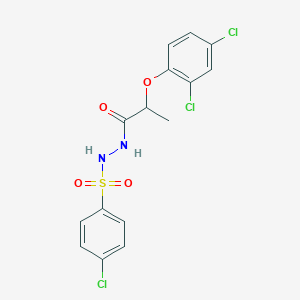

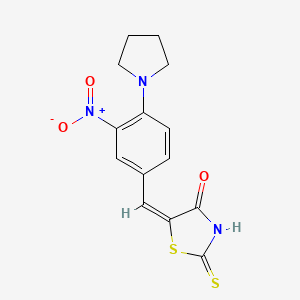

“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a halogenated heterocycle . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 . It is a solid compound .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones . There are also methods involving the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)C1=CC2=C(C(OC)=CC(Br)=C2)O1 . The InChI key for this compound is OEICZFFUNDGUEF-UHFFFAOYSA-N . Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions under ambient conditions, catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

One study outlines the synthesis of a useful intermediate, 2-(azidomethyl)-5-bromobenzofuran, starting from 5-bromobenzofuran-2-carboxylic acid. This process involved a series of reactions leading to the creation of novel 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. These newly synthesized compounds were evaluated for their antimicrobial activities against both Gram-negative and Gram-positive bacterial strains, indicating their potential in developing new antimicrobial agents (Sanjeeva et al., 2021).

Synthesis of Benzofuran Aryl Ureas and Carbamates

Another research effort reported the synthesis of biologically significant benzofuran aryl ureas and carbamates. The process began with the formation of the benzofuran ring from bromo salicylaldehyde, leading to the production of 5-bromobenzofuran-2-ethyl carboxylate. This compound underwent further transformations to create benzofuran aryl ureas and carbamates, which were then characterized and screened for antimicrobial activities (Kumari et al., 2019).

Evaluation of Amide Derivatives for Antimicrobial Activity

In a different study, various amide derivatives of benzodifuran-2-carboxylic acid were synthesized and screened for antimicrobial activity against a range of bacterial strains and fungi. This research underscores the potential use of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivatives in developing new antimicrobial agents (Soni & Soman, 2014).

Hydrogen Bonding and Pi-Pi Interactions

Research on 1-benzofuran-2,3-dicarboxylic acid and its cocrystals explores the significance of hydrogen bonding and pi-pi interactions, which are crucial for understanding the chemical properties and reactivity of benzofuran derivatives. This knowledge can be applied in the design of materials and pharmaceuticals (Titi & Goldberg, 2009).

Zukünftige Richtungen

Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities . They are potential natural drug lead compounds . For instance, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

Wirkmechanismus

Target of Action

Related compounds such as 5-bromobenzofuran have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

It’s likely that it interacts with its targets, possibly serotonin receptors, leading to changes in cellular signaling and function .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Related benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

5-bromo-7-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPVBNFSMTGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)

![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)

![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)

![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)